2-(2,6-Dimethyl-1-benzothiophen-3-yl)ethanamine;hydrochloride
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Description
2-(2,6-Dimethyl-1-benzothiophen-3-yl)ethanamine;hydrochloride, commonly known as DMBA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. DMBA is a derivative of benzothiophene, which is a heterocyclic compound that contains sulfur and carbon atoms in its ring structure.
Scientific Research Applications
Generation of Structurally Diverse Library
3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base derived from 2-acetylthiophene, was used in various alkylation and ring closure reactions to generate a structurally diverse library of compounds. This compound reacts with several reagents to produce dithiocarbamates, thioethers, and other derivatives through different chemical modifications, demonstrating its utility in synthetic organic chemistry for the generation of diverse molecular structures G. Roman (2013).
Synthesis of Antimicrobial and Antifungal Compounds
A series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides were synthesized by condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides. These compounds were evaluated for their antibacterial and antifungal activities, with some showing comparable or slightly better activity than chloramphenicol, cefoperazone, and amphotericin B. This highlights the potential of 2-(2,6-Dimethyl-1-benzothiophen-3-yl)ethanamine hydrochloride derivatives in the development of new antimicrobial agents Vladimír Pejchal, M. Pejchalová, Z. Růžičková (2015).
Corrosion Inhibition Studies
Two benzothiazole derivatives were synthesized and studied for their corrosion inhibiting effect against steel in a 1 M HCl solution. These compounds, demonstrating significant inhibition efficiencies, suggest that 2-(2,6-Dimethyl-1-benzothiophen-3-yl)ethanamine hydrochloride derivatives can be effective corrosion inhibitors, offering new pathways for the development of corrosion protection solutions in industrial applications Zhiyong Hu et al. (2016).
properties
IUPAC Name |
2-(2,6-dimethyl-1-benzothiophen-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NS.ClH/c1-8-3-4-11-10(5-6-13)9(2)14-12(11)7-8;/h3-4,7H,5-6,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFAWJOTAMFZMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethyl-1-benzothiophen-3-yl)ethanamine;hydrochloride |
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